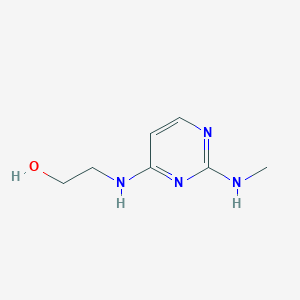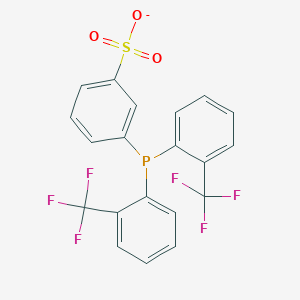
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a brominated furan ring attached to a dioxaborinane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of furan followed by the formation of the dioxaborinane ring. One common method involves the electrophilic substitution reaction between bromobenzene and furan in the presence of an acidic catalyst . The resulting bromofuran can then be reacted with a boronic ester to form the desired dioxaborinane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent boronation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the parent furan compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Parent furan compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dioxaborinane moiety can act as a Lewis acid, facilitating various catalytic processes. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromofuran : A simpler brominated furan compound without the dioxaborinane moiety.
- 4-((3-Bromofuran-2-yl)methyl)morpholine : A brominated furan derivative with a morpholine group.
- 1-(3-Bromofuran-2-yl)ethanone : A brominated furan compound with an ethanone group.
Uniqueness
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the combination of brominated furan and dioxaborinane functionalities can be leveraged for targeted reactions and interactions.
Propiedades
Fórmula molecular |
C9H12BBrO3 |
|---|---|
Peso molecular |
258.91 g/mol |
Nombre IUPAC |
2-(3-bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H12BBrO3/c1-9(2)5-13-10(14-6-9)8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
Clave InChI |
BENRBGYIHBXZHC-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(C=CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)








